

Assessing the Drug-like Properties of 6-Phenoxyppyridine-3-sulfonamides: A Comparative Guide

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Compound of Interest

Compound Name: 6-phenoxyppyridine-3-sulfonyl
Chloride

Cat. No.: B1305957

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For Researchers, Scientists, and Drug Development Professionals

The 6-phenoxyppyridine-3-sulfonamide scaffold is a promising pharmacophore with potential applications in various therapeutic areas. This guide provides a comparative assessment of its drug-like properties, offering insights into its potential for development as a therapeutic agent. The following sections present a summary of key absorption, distribution, metabolism, and excretion (ADME) parameters, detailed experimental protocols for their assessment, and a visualization of a relevant biological pathway.

While specific experimental data for a broad range of 6-phenoxyppyridine-3-sulfonamide derivatives are not publicly available, this guide utilizes representative data for a parent compound and two hypothetical analogs (Compound A and Compound B) to illustrate the comparative analysis of their drug-like properties. These analogs feature modifications to the phenoxy and pyridine rings, respectively, to explore potential structure-activity relationships.

Comparative Analysis of Drug-like Properties

The following tables summarize the key in vitro ADME properties of the parent 6-phenoxyppyridine-3-sulfonamide and two hypothetical analogs.

Table 1: Physicochemical Properties

Compound	Molecular Weight (g/mol)	cLogP	Topological Polar Surface Area (Å ²)
6-Phenoxyppyridine-3-sulfonamide	264.29	2.1	78.5
Compound A (4'-fluoro-6-phenoxyppyridine-3-sulfonamide)	282.28	2.3	78.5
Compound B (2-methyl-6-phenoxyppyridine-3-sulfonamide)	278.32	2.5	78.5

Table 2: In Vitro ADME Profile

Compound	Kinetic Solubility (μM) at pH 7.4	PAMPA Permeability (10 ⁻⁶ cm/s)	Human Liver Microsomal Stability (t _{1/2} , min)	Cytotoxicity (HepG2, IC ₅₀ , μM)
6-Phenoxyppyridine-3-sulfonamide	75	5.2	45	>100
Compound A	68	5.8	55	>100
Compound B	82	4.9	38	>100

Table 3: Carbonic Anhydrase Inhibition Profile

Many sulfonamide-containing compounds are known to be inhibitors of carbonic anhydrases (CAs). The inhibitory activity against key isoforms is a critical aspect of their biological profile.

Compound	hCA I (K _i , nM)	hCA II (K _i , nM)	hCA IX (K _i , nM)	hCA XII (K _i , nM)
6-Phenoxyppyridine-3-sulfonamide	150	25	8	12
Compound A	125	20	5	9
Compound B	180	35	15	20
Acetazolamide (Reference)	250	12	25	5.8

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Kinetic Solubility Assay

This protocol outlines the steps for determining the kinetic solubility of compounds using the shake-flask method with subsequent analysis by UV-Vis spectrophotometry or LC-MS/MS.

Materials:

- Test compounds dissolved in dimethyl sulfoxide (DMSO) to a concentration of 10 mM.
- Phosphate-buffered saline (PBS), pH 7.4.
- 96-well filter plates (0.45 µm).
- 96-well UV-compatible plates.
- Plate shaker.
- UV-Vis microplate reader or LC-MS/MS system.

Procedure:

- Add 2 µL of the 10 mM compound stock in DMSO to the wells of a 96-well filter plate.

- Add 198 μ L of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 μ M and a final DMSO concentration of 1%.
- Seal the plate and shake at room temperature for 2 hours.
- Filter the solutions into a 96-well UV-compatible plate by centrifugation.
- Measure the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader at a predetermined wavelength or by LC-MS/MS.
- Calculate the solubility by comparing the measured concentration to a standard curve of the compound prepared in a 1% DMSO/PBS solution.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive intestinal absorption of compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Materials:

- PAMPA plate sandwich system (donor and acceptor plates).
- Lecithin/dodecane solution (or other suitable lipid mixture).
- PBS, pH 7.4 (acceptor buffer) and pH 5.0 (donor buffer).
- Test compounds dissolved in DMSO.
- UV-Vis microplate reader or LC-MS/MS system.

Procedure:

- Coat the filter of the donor plate with 5 μ L of the lecithin/dodecane solution and allow the solvent to evaporate.
- Fill the acceptor plate wells with 200 μ L of PBS (pH 7.4).
- Add 200 μ L of the test compound solution (e.g., 100 μ M in PBS, pH 5.0, with 1% DMSO) to the donor plate wells.

- Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
- Incubate the plate assembly at room temperature for 4-16 hours.
- After incubation, determine the compound concentration in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.
- The apparent permeability coefficient (Papp) is calculated using the following equation: $Papp = (-Vd * Va) / ((Vd + Va) * A * t) * \ln(1 - (Ca(t) / Ceq))$ where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the filter area, t is the incubation time, Ca(t) is the compound concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.

Human Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver enzymes.[\[5\]](#) [\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- Pooled human liver microsomes (HLM).
- NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
- Phosphate buffer, pH 7.4.
- Test compounds.
- Acetonitrile with an internal standard for quenching the reaction.
- LC-MS/MS system.

Procedure:

- Pre-warm a mixture of HLM (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 μ M final concentration) in phosphate buffer at 37°C.

- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.
- Centrifuge the samples to precipitate the proteins.
- Analyze the supernatant for the remaining parent compound using LC-MS/MS.
- The half-life ($t_{1/2}$) is determined by plotting the natural logarithm of the percentage of the remaining parent compound against time and fitting the data to a linear regression. The slope of the line (k) is used to calculate the half-life ($t_{1/2} = 0.693 / k$).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[\[9\]](#)[\[10\]](#)

Materials:

- HepG2 cells (or other suitable cell line).
- Cell culture medium.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
- 96-well cell culture plates.
- Microplate reader.

Procedure:

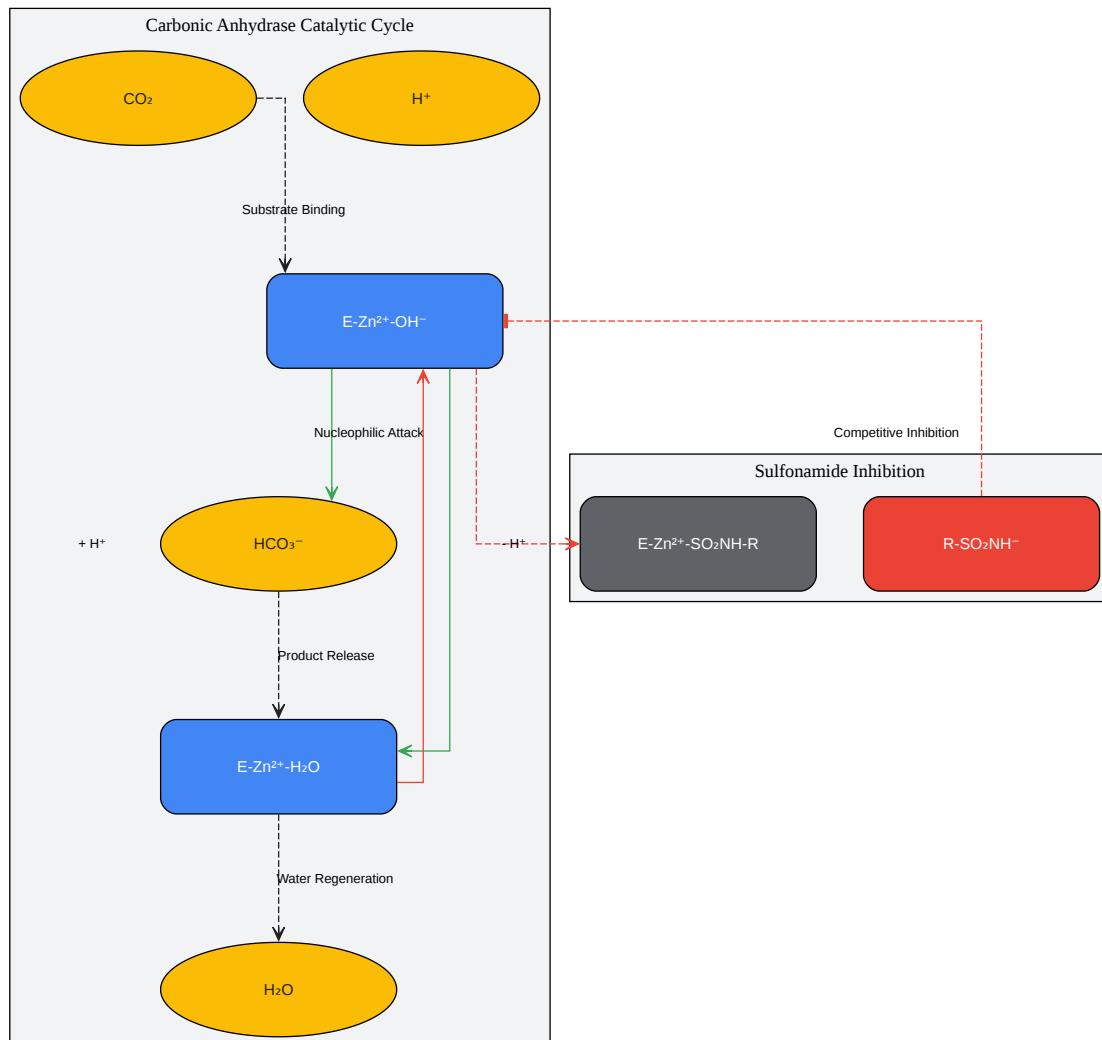
- Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 or 48 hours).

- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of compound that inhibits cell viability by 50%) is calculated.

Mandatory Visualizations

Carbonic Anhydrase Inhibition Pathway

The following diagram illustrates the catalytic mechanism of carbonic anhydrase and its inhibition by sulfonamides. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate. Sulfonamides act as inhibitors by coordinating to the zinc ion in the enzyme's active site, preventing the binding of the substrate.[\[11\]](#)[\[12\]](#)[\[13\]](#)



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